
SARAFOTOXIN S6A1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARAFOTOXIN S6A1 is a useful research compound. Its molecular formula is C105H156N28O34S5 and its molecular weight is 2514.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How is Sarafotoxin S6A1 synthesized and characterized in experimental settings?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) followed by purification via high-performance liquid chromatography (HPLC). Characterization requires mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. Purity must exceed 95%, as validated by analytical HPLC. Experimental protocols should adhere to reproducibility standards, with detailed documentation of solvents, reaction conditions, and purification steps for peer validation .
Q. What are the primary physiological mechanisms of this compound?
- Methodological Answer : Mechanistic studies often employ radioligand binding assays to quantify affinity for endothelin receptors (ETA/ETB). Functional assays, such as isolated tissue preparations (e.g., rat aortic rings), measure vasoconstrictive activity. Researchers must include negative controls (e.g., receptor antagonists like BQ-123) and validate results across multiple biological replicates to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s receptor specificity?
- Methodological Answer : Discrepancies may arise from differences in receptor isoform expression models (e.g., transfected cells vs. native tissues). To address this:
- Perform comparative studies using identical cell lines or tissue sources.
- Validate findings with orthogonal methods (e.g., siRNA knockdowns or CRISPR-edited receptor isoforms).
- Apply meta-analysis frameworks to reconcile historical data, prioritizing studies with transparent methodologies .
Q. What experimental designs are optimal for studying this compound’s interaction with G-protein-coupled receptors (GPCRs)?
- Methodological Answer : Use fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) to monitor real-time receptor activation. Pair these with computational docking simulations to predict binding motifs. For in-depth analysis, employ mutational studies targeting conserved residues (e.g., ETA receptor’s transmembrane domains) and correlate findings with functional outcomes (e.g., calcium flux assays) .
Q. How do in vivo and in vitro models differ in assessing this compound’s pathophysiological effects?
- Methodological Answer :
- In vitro : Use primary endothelial cells or organoids to study acute signaling pathways (e.g., MAPK/ERK activation).
- In vivo : Employ hypertensive rodent models to evaluate chronic effects (e.g., blood pressure monitoring via telemetry). Cross-validate results using pharmacological inhibitors and genetic models (e.g., ETA receptor knockout mice) .
Q. Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals. For reproducibility, apply the ARRIVE guidelines for preclinical studies, ensuring blinding and randomization in experimental designs .
Q. How should researchers address variability in this compound’s stability under different storage conditions?
- Methodological Answer : Conduct stability assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products. Test aliquots stored at -80°C vs. lyophilized forms under nitrogen atmosphere. Publish raw chromatograms and degradation kinetics to facilitate cross-study comparisons .
Q. Future Research Directions
Q. What emerging techniques could enhance understanding of this compound’s role in vascular pathologies?
- Methodological Answer :
- Single-cell RNA sequencing : Identify receptor expression heterogeneity in vascular tissues.
- Cryo-electron microscopy (cryo-EM) : Resolve high-resolution structures of Sarafotoxin-receptor complexes.
- Machine learning : Predict novel peptide analogs with modified receptor selectivity using generative adversarial networks (GANs) .
Propriétés
Numéro CAS |
119965-38-7 |
---|---|
Formule moléculaire |
C105H156N28O34S5 |
Poids moléculaire |
2514.85 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.